3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol is a complex organic compound with a unique structure that includes multiple branched alkyl groups and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol typically involves multiple steps, starting with the preparation of the branched alkyl groups. These groups are then attached to a propane-1,2-diol backbone through etherification reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the ether bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol functional group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols.
Scientific Research Applications
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of lipid metabolism and membrane structure.
Industry: The compound can be used as a surfactant or emulsifier in various industrial processes.
Mechanism of Action
The mechanism by which 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol exerts its effects involves its interaction with lipid membranes and proteins. The branched alkyl groups allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}ethanol
- **3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}butane-1,2-diol
Uniqueness
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol is unique due to its specific combination of branched alkyl groups and diol functional group, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with high stability and specific reactivity.
Properties
CAS No. |
80783-11-5 |
---|---|
Molecular Formula |
C21H44O3 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
3-[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H44O3/c1-16(11-20(3,4)5)9-10-18(14-24-15-19(23)13-22)17(2)12-21(6,7)8/h16-19,22-23H,9-15H2,1-8H3 |
InChI Key |
OPDUKGOKEFVHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(COCC(CO)O)C(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.